molecular formula C25H28FN3OS B2694842 N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide CAS No. 690640-24-5

N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide

Cat. No. B2694842
CAS RN: 690640-24-5
M. Wt: 437.58
InChI Key: MJAQOJALZGXRLN-UHFFFAOYSA-N
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Description

N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide is a useful research compound. Its molecular formula is C25H28FN3OS and its molecular weight is 437.58. The purity is usually 95%.
The exact mass of the compound N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

The chemical compound N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide is related to compounds synthesized using microwave-assisted methods, which include various aromatic aldehydes to produce compounds with potential antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds exhibit good to moderate antimicrobial activity against test microorganisms, with specific compounds showing antiurease and antilipase activities (Başoğlu et al., 2013).

Serotonin Receptor Research in Alzheimer's Disease

Research involving similar compounds has been conducted in the context of Alzheimer's disease, where a selective serotonin 1A (5-HT(1A)) molecular imaging probe was used for quantifying 5-HT(1A) receptor densities in the living brains of patients. The study found significant decreases in receptor densities in key brain regions, correlating these decreases with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).

Melatonin Receptor Ligands for Circadian Rhythms

Compounds structurally related to N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide have been explored as selective MT2 receptor ligands, showing modest to high selectivity for MT2 receptors over MT1 receptors. These findings are significant for understanding and potentially manipulating circadian rhythms and related disorders (Mesangeau et al., 2011).

High-affinity 5-HT1A Serotonin Ligands

The study of arylpiperazine derivatives, related to N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide, as high-affinity 5-HT1A serotonin ligands reveals their potential in developing agents with high affinity for 5-HT1A sites. Such research is vital for advancing treatments for neurological and psychiatric disorders (Glennon et al., 1988).

Anti-influenza Activity of Benzamide-Based Compounds

Benzamide-based compounds, related to the chemical structure of interest, have been synthesized and tested for their anti-influenza A virus activity. The research has identified compounds with significant antiviral activities against the H5N1 strain, showcasing the potential of such compounds in antiviral drug development (Hebishy et al., 2020).

properties

IUPAC Name

N-[5-ethyl-3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3OS/c1-3-21-17-22(25(31-21)27-24(30)18-8-5-4-6-9-18)23(19-10-7-11-20(26)16-19)29-14-12-28(2)13-15-29/h4-11,16-17,23H,3,12-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAQOJALZGXRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide

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